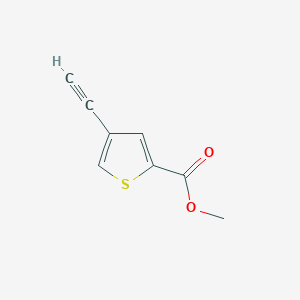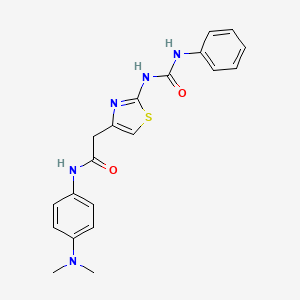
2-Thiophenecarboxylic acid, 4-ethynyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid is a type of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The “4-ethynyl-, methyl ester” part suggests modifications to the basic 2-thiophenecarboxylic acid structure, including an ethynyl group (a carbon-carbon triple bond) and a methyl ester group (derived from methanol and a carboxylic acid).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of 2-thiophenecarboxylic acid, followed by the addition of the ethynyl and methyl ester groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of 2-thiophenecarboxylic acid, 4-ethynyl-, methyl ester would be based on the structure of 2-thiophenecarboxylic acid, with additional groups attached. The exact structure would depend on the positions of these groups on the thiophene ring .Chemical Reactions Analysis
The reactivity of 2-thiophenecarboxylic acid, 4-ethynyl-, methyl ester would be influenced by the presence of the ethynyl and methyl ester groups. The ethynyl group is typically reactive, particularly towards addition reactions. The methyl ester group could undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as melting point, boiling point, and solubility would be influenced by factors like molecular weight and functional groups .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition:
Thiophene derivatives, including methyl 4-ethynylthiophene-2-carboxylate (TME), exhibit remarkable corrosion inhibition properties. Researchers have investigated TME as a potential inhibitor for iron corrosion in acidic environments, such as 1.0 M HCl . Its ability to protect metal surfaces from degradation makes it valuable in industrial applications.
Organic Semiconductors:
Thiophene-based molecules contribute significantly to organic electronics. TME and related compounds are essential building blocks for organic semiconductors. They find use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their π-conjugated structures enable efficient charge transport, making them ideal for electronic devices.
Pharmacological Properties:
Thiophene derivatives often exhibit intriguing pharmacological activities. For instance:
- Anticancer Properties: Some thiophene-containing compounds possess anticancer effects .
- Anti-Inflammatory and Antimicrobial Effects: These compounds show promise in combating inflammation and microbial infections .
- Antihypertensive and Anti-Atherosclerotic Properties: Certain thiophene-based drugs exhibit these beneficial effects .
Synthetic Methods:
Various synthetic routes lead to thiophene derivatives. Notably, condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant . The Gewald reaction, for instance, produces aminothiophenes by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Biological Applications:
Thiophene derivatives find applications in medicinal chemistry. For instance:
- Articaine: Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, containing a 2,3,4-trisubstituted thiophene .
Other Research Areas:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-ethynylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSBWVAUINOYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole](/img/structure/B2907751.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2907753.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2907756.png)
![N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2907758.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)


![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)


![N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N,N-dimethylurea](/img/structure/B2907769.png)